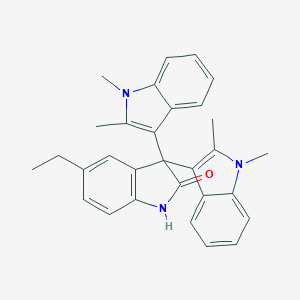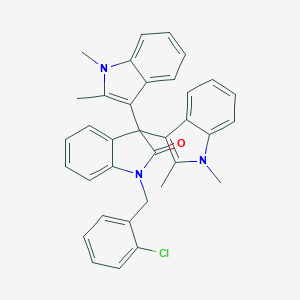![molecular formula C27H24I2N2O B307483 4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol](/img/structure/B307483.png)
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol, commonly known as DIM-P, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to possess various biochemical and physiological effects.
科学研究应用
DIM-P has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. Several studies have reported the inhibitory effect of DIM-P on the growth of various cancer cell lines, including breast, prostate, and lung cancer. Moreover, DIM-P has also been found to inhibit the replication of herpes simplex virus and hepatitis B virus. The antibacterial activity of DIM-P has been demonstrated against various gram-positive and gram-negative bacteria.
作用机制
The mechanism of action of DIM-P is not completely understood. However, it has been proposed that DIM-P exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that DIM-P inhibits the activity of topoisomerase II, which is an important enzyme involved in DNA replication and transcription. The antiviral activity of DIM-P may be attributed to its ability to inhibit viral DNA polymerase. The antibacterial activity of DIM-P may be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
DIM-P has been found to exhibit various biochemical and physiological effects. It has been reported to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair. Moreover, DIM-P has been found to inhibit the activity of various enzymes, including topoisomerase II, DNA polymerase, and bacterial cell wall synthesis enzymes. The physiological effects of DIM-P include the inhibition of cancer cell growth, viral replication, and bacterial growth.
实验室实验的优点和局限性
One of the major advantages of using DIM-P in lab experiments is its high potency and specificity. Moreover, the synthesis method of DIM-P is relatively simple and can be optimized for large-scale production. However, one of the limitations of using DIM-P in lab experiments is its potential toxicity. Therefore, proper safety measures should be taken while handling this compound.
未来方向
For the research on DIM-P include the development of novel anticancer, antiviral, and antibacterial agents, as well as the investigation of its safety and toxicity profile.
合成方法
The synthesis of DIM-P involves the reaction of 2,6-diiodophenol with 1,2-dimethylindole-3-carbaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, leading to the formation of DIM-P. This synthesis method has been optimized and reported in various research articles.
属性
产品名称 |
4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol |
|---|---|
分子式 |
C27H24I2N2O |
分子量 |
646.3 g/mol |
IUPAC 名称 |
4-[bis(1,2-dimethylindol-3-yl)methyl]-2,6-diiodophenol |
InChI |
InChI=1S/C27H24I2N2O/c1-15-24(18-9-5-7-11-22(18)30(15)3)26(17-13-20(28)27(32)21(29)14-17)25-16(2)31(4)23-12-8-6-10-19(23)25/h5-14,26,32H,1-4H3 |
InChI 键 |
MJRBGUDDDRBCEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)O)I)C4=C(N(C5=CC=CC=C54)C)C |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1C)C(C3=CC(=C(C(=C3)I)O)I)C4=C(N(C5=CC=CC=C54)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)

![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
